Field: Neurology
Method: In the study, Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture).
Results: Several new metabolites of Omeprazole were identified in both brain and plasma samples.
Field: Pharmaceutical Technology
Application: The release kinetics of Omeprazole from solid dosage forms have been investigated.
Field: Pharmacokinetics
Application: Omeprazole-d3 Sulfide is used to track the metabolism and distribution of Omeprazole sulfide in the body.
Results: This provides valuable insights into the drug’s pharmacokinetic properties.
Method: Omeprazole and its stable isotope D3–omeprazole were administered to mice at a dose level of 50 mg/kg (1:1 ratio of Omeprazole and D3–omeprazole mixture).
Omeprazole-d3 Sulfide is a deuterium-labeled derivative of Omeprazole Sulfide, which is itself a metabolite of the widely used proton pump inhibitor, Omeprazole. The chemical formula for Omeprazole-d3 Sulfide is C₁₇H₁₉N₃O₂S, and it features a unique structure that includes a benzimidazole ring and a sulfide group. The deuteration enhances its stability and allows for more precise tracking in biological studies, making it valuable in pharmacokinetic research.
Omeprazole-d3 Sulfide itself likely doesn't have a specific mechanism of action. Its significance lies in its relation to Omeprazole Sulfide. Omeprazole Sulfide is believed to be an inactive metabolite of Omeprazole, although some studies suggest it might have weak inhibitory effects on gastric acid secretion [, ].
The primary biological activity of Omeprazole-d3 Sulfide lies in its function as a proton pump inhibitor. It irreversibly inhibits the H+/K+ ATPase enzyme located in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism results in an increase in gastric pH, providing therapeutic benefits for conditions like gastroesophageal reflux disease and peptic ulcers . The compound's pharmacokinetics show that it has a bioavailability ranging from 35% to 76%, influenced by factors such as metabolic pathways involving cytochrome P450 enzymes .
The synthesis of Omeprazole-d3 Sulfide typically involves the deuteration of Omeprazole Sulfide using deuterated reagents and solvents under controlled conditions. Key methods include:
Omeprazole-d3 Sulfide is primarily utilized in research settings to study drug metabolism and pharmacokinetics due to its stable isotope labeling. Its applications include:
Research has shown that Omeprazole-d3 Sulfide can interact with various drugs, particularly those metabolized by cytochrome P450 enzymes. Notably, it may influence the metabolism of other medications, leading to altered therapeutic effects or increased risk of side effects. For instance, co-administration with antiplatelet agents may necessitate careful monitoring due to potential adverse interactions .
Several compounds share structural or functional similarities with Omeprazole-d3 Sulfide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Esomeprazole | S-enantiomer of Omeprazole | Improved bioavailability and efficacy |
Lansoprazole | Benzimidazole ring with methoxy groups | Faster onset of action compared to Omeprazole |
Rabeprazole | Contains a thiazole ring | More potent inhibition of gastric acid secretion |
Pantoprazole | Pyridine ring structure | Longer half-life; less interaction with CYP enzymes |
Omeprazole-d3 Sulfide stands out due to its deuterium labeling, which allows for enhanced tracking in metabolic studies compared to its non-labeled counterparts.